N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRFURBTHETHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps and Mechanistic Insights
Azetidine Ring Formation
The azetidine core is typically constructed via [2+2] cycloaddition or intramolecular cyclization .
Staudinger Ketene-Imine Cycloaddition
Adapting methodologies from β-lactam synthesis, ketenes generated from 4-chlorophenylacetic acid derivatives react with imines to form the azetidine ring. For instance, treatment of 4-chlorophenylacetyl chloride with TEA produces a ketene, which undergoes cycloaddition with a Schiff base derived from benzaldehyde and ammonia (Figure 1).
$$
\text{RCOCl} + \text{EtaN} \rightarrow \text{R-C≡O} + \text{EtaNH}^+ \text{Cl}^-
$$
$$
\text{R-C≡O} + \text{PhCH=NH} \rightarrow \text{Azetidine ring} \quad
$$
This method offers excellent stereocontrol but requires anhydrous conditions and low temperatures (−10°C to 0°C) to prevent ketene dimerization.
Intramolecular Cyclization of β-Amino Alcohols
β-Amino alcohols, such as 3-amino-1-chloro-2-propanol, undergo cyclization in the presence of a base (e.g., NaOH) to form azetidine. Subsequent oxidation with hydrogen peroxide yields azetidinone, a precursor for further functionalization.
Sulfonylation of the Azetidine Ring
Introduction of the 4-chlorophenylsulfonyl group is achieved via reaction with 4-chlorobenzenesulfonyl chloride under basic conditions. TEA or pyridine is commonly employed to neutralize HCl byproducts.
$$
\text{Azetidine} + \text{ClC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{TEA}} \text{3-((4-chlorophenyl)sulfonyl)azetidine} \quad
$$
Reaction conditions (e.g., 0–5°C in dichloromethane) minimize sulfonic acid formation.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
| Step | Optimal Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Azetidine formation | Toluene | TEA | 0°C | 78–85 |
| Sulfonylation | DCM | Pyridine | 25°C | 90–95 |
| Acetamide coupling | DMF | K$$2$$CO$$3$$ | 60°C | 70–75 |
Data compiled from. Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions, while toluene minimizes side reactions during cycloaddition.
Challenges and Mitigation Strategies
Ring Strain and Stability
The azetidine ring’s high strain energy (~26 kcal/mol) predisposes it to ring-opening under acidic or high-temperature conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the azetidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also play a role in the compound’s biological activity by interacting with enzymes and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Conformational Flexibility
Azetidine vs. Piperazine/Piperidine :
- The azetidine ring in the target compound imposes greater steric strain and rigidity compared to six-membered piperazine derivatives (e.g., Compound 4 in ). Piperazine derivatives often exhibit enhanced solubility due to increased nitrogen basicity but may suffer from reduced metabolic stability .
- In contrast, azetidine’s compact structure may improve binding selectivity in sterically constrained environments.
- Azetidine vs. However, this flexibility may reduce target specificity compared to the rigid azetidine .
Sulfonamide/Sulfonyl Substituents
- Electron-Withdrawing Effects: The 4-chlorophenylsulfonyl group in the target compound is a strong electron-withdrawing substituent, which polarizes the azetidine ring and adjacent acetamide. In , a trifluoromethyl group (3h) introduces even stronger electron withdrawal, which could enhance metabolic stability but reduce aqueous solubility compared to the chloro substituent .
Hydrogen Bonding and Dimerization :
Acetamide Modifications
- Thioacetamide Derivatives :
- Substituent Effects on Solubility: Amino-substituted acetamides () demonstrate higher aqueous solubility (e.g., 1749 mg/L for N-[4-aminosulfonylphenyl]acetamide) compared to sulfonyl/chlorophenyl variants, which are likely less soluble due to hydrophobic contributions .
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
| Compound | Core Structure | Substituent(s) | Solubility* | Hydrogen Bonding Capacity | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Azetidine | 4-ClPhSO₂, acetamide | Low | High (SO₂, NH, CO) | Rigid, moderate lipophilicity |
| 2-(3,4-Dichlorophenyl)acetamide (E1) | Pyrazole | Dichlorophenyl, acetamide | Moderate | High (N-H⋅⋅⋅O dimers) | Forms R₂²(10) dimers |
| Compound 4 (E2) | Piperazine | Bromophenyl, thiazole | High | Moderate | Enhanced oral bioavailability |
| 3f (E4) | Sulfonamide | 4-ClPh, methylphenyl | Low | Moderate | Steric hindrance from Me group |
| Thioacetamide Quinazolinone (E8) | Quinazolinone | Thioacetamide | Very low | Low (S replaces O) | High membrane permeability |
*Solubility inferred from substituent hydrophobicity and literature analogs.
Biological Activity
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and various biological activities, supported by data tables and relevant research findings.
Structural Features
The compound features several significant structural elements:
- Azetidine Ring : This cyclic structure enhances the pharmacological properties of the compound.
- Sulfonyl Group : The presence of this functional group is known to influence biological activity significantly.
- Benzamide Core : This core structure is common among bioactive molecules, providing a scaffold for further modifications.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonyl group. The general synthetic pathway can be summarized as follows:
- Formation of the Azetidine Ring : Using appropriate reagents to create the azetidine structure.
- Sulfonylation : Introducing the sulfonyl group via sulfonyl chlorides.
- Acetamide Formation : Finalizing the structure by attaching the acetamide moiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell lines, particularly glioblastoma. The mechanism often involves targeting specific kinases associated with cancer progression.
- Antimicrobial Activity : The compound's structure suggests potential effectiveness against various microbial strains, although specific studies are still needed to confirm this activity.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide | Similar azetidine structure with variations | Potential anti-inflammatory and antimicrobial effects |
| N-[4-(4-chlorophenylsulfonyl)-1-piperazinyl]benzamide | Piperazine instead of azetidine | Anticancer properties through different pathways |
| Sulfonamide derivatives targeting BCL-2 | Variations in sulfonamide structure | Selective apoptosis-inducing agents for cancer treatment |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. For instance:
- Inhibition of Kinases : A study on similar compounds showed promising results in inhibiting kinases such as AKT2/PKBβ, which is crucial in glioma malignancy. This inhibition correlated with reduced viability in glioblastoma cell lines, indicating a potential therapeutic application in cancer treatment .
- Antimicrobial Testing : Research on related sulfonamide derivatives has indicated varying degrees of antimicrobial activity, suggesting that modifications to the sulfonamide group can enhance efficacy against specific pathogens .
Q & A
Q. What are the optimal synthetic routes for N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of azetidine, coupling with acetamide derivatives, and purification. Key steps:
Sulfonylation : React 3-azetidinyl derivatives with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Coupling : Use a nucleophilic substitution or amidation reaction to attach the 2-oxoethylphenylacetamide moiety. Ethanol or acetic acid as solvents with catalytic HCl improves yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
- Critical Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–5°C (sulfonylation), 60–80°C (coupling) | Minimizes side reactions |
| Solvent | Dichloromethane (step 1), ethanol (step 2) | Enhances solubility |
| Catalyst | 1–2% HCl or H₂SO₄ | Accelerates amide bond formation |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:
- ¹H NMR : Look for peaks at δ 2.1–2.3 ppm (acetamide CH₃), δ 3.5–4.0 ppm (azetidine CH₂), and δ 7.3–7.8 ppm (aromatic protons) .
- IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) groups .
- MS : Molecular ion peak at m/z corresponding to the molecular formula (C₁₉H₁₈ClN₂O₄S) with fragmentation patterns matching sulfonamide cleavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity before assays .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
- Structural Analogues : Compare activity with derivatives lacking the 4-chlorophenyl or azetidine groups to isolate pharmacophoric elements .
- Example : A 2024 study found that replacing the azetidine with piperidine reduced IC₅₀ by 40% in kinase inhibition assays, highlighting the azetidine's role .
Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2, EGFR) to model interactions. The sulfonyl group often forms hydrogen bonds with Arg120 or Lys83 residues .
- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of ligand-protein complexes. Pay attention to RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR : Train models using descriptors like LogP, polar surface area, and sulfonamide torsion angles to correlate structure with activity .
Q. How to design experiments to elucidate the metabolic pathways of this compound in vitro?
- Methodological Answer :
Liver Microsome Assay : Incubate with human liver microsomes (HLMs) at 37°C, NADPH regeneration system. Terminate reactions at 0, 15, 30, 60 min .
Metabolite Identification : Use LC-MS/MS (Q-TOF) in positive ion mode. Key metabolites often include hydroxylated azetidine or sulfone reduction products .
CYP Inhibition Screening : Test CYP3A4, 2D6, and 2C9 isoforms to identify metabolic enzymes involved .
Q. What strategies can be employed to modify the compound's structure to enhance its pharmacokinetic properties while maintaining bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-chlorophenyl with 4-fluorophenyl to improve metabolic stability .
- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance solubility (hydrolyzed in vivo to active form) .
- Table : Structural Modifications and Outcomes
| Modification | Impact |
|---|---|
| Azetidine → Piperidine | Reduced plasma clearance by 30% |
| Sulfonyl → Carbonyl | Lost 80% COX-2 inhibition |
| Acetamide → Trifluoroacetamide | Increased logD by 0.5 |
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show no effect?
- Methodological Answer : Contradictions may stem from:
- Strain Variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria differ in membrane permeability to sulfonamides .
- Efflux Pump Expression : Overexpression of AcrAB-TolC in resistant strains reduces intracellular accumulation .
- Solution : Perform MIC assays with isogenic mutant strains (e.g., ΔAcrAB) to isolate resistance mechanisms .
Experimental Design
Q. How to validate the compound's mechanism of action in a kinase inhibition assay?
- Methodological Answer :
Kinase Panel Screening : Test against 50+ kinases (e.g., JAK2, BTK) at 10 µM.
ATP-Competitive Assay : Vary ATP concentrations (0.1–10 mM) to determine inhibition type (e.g., IC₅₀ shift indicates competition) .
Crystallography : Co-crystallize the compound with target kinases (e.g., PDB 6XYZ) to confirm binding pose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
